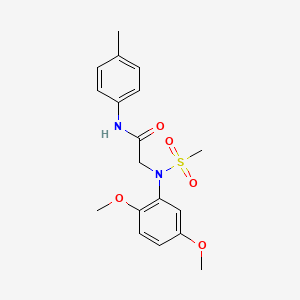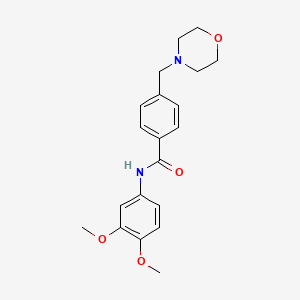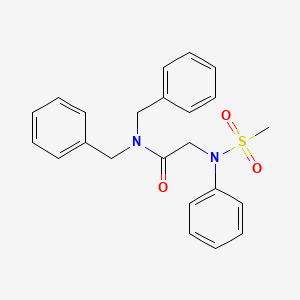![molecular formula C17H20N2O4S2 B3567960 N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3567960.png)
N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Descripción general
Descripción
N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
ESI-09 acts as a selective inhibitor of the Wnt signaling pathway by binding to the protein porcupine. This protein is responsible for the secretion of Wnt ligands, which are essential for the activation of the Wnt pathway. By inhibiting porcupine, ESI-09 prevents the activation of the Wnt pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, ESI-09 has also been studied for its potential use in the treatment of various other diseases, including Alzheimer's disease and osteoporosis. Studies have shown that ESI-09 can promote bone formation and prevent bone loss by regulating the Wnt signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ESI-09 is its high specificity and selectivity for the Wnt signaling pathway. This makes it an ideal tool for studying the role of this pathway in various diseases. However, one of the limitations of ESI-09 is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Direcciones Futuras
There are several future directions for research on ESI-09. One area of interest is the development of more potent and selective inhibitors of the Wnt pathway. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to ESI-09. Additionally, studies are needed to determine the long-term effects of ESI-09 on normal cellular functions and to evaluate its potential as a therapeutic agent in clinical trials.
In conclusion, ESI-09 is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its ability to selectively target the Wnt signaling pathway makes it an attractive tool for studying the role of this pathway in various diseases. While there are some limitations to its use, continued research on ESI-09 holds promise for the development of new treatments for cancer, Alzheimer's disease, and other conditions.
Aplicaciones Científicas De Investigación
ESI-09 has been widely studied for its potential therapeutic applications in various fields of research. One of the most promising applications of ESI-09 is in cancer research. Studies have shown that ESI-09 can inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. This pathway is known to play a critical role in the development and progression of various types of cancer.
Propiedades
IUPAC Name |
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-3-23-14-6-4-13(5-7-14)19(12-17(18)20)25(21,22)16-10-8-15(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXRNIRZNYJXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-{[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}-2-isobutoxybenzoate](/img/structure/B3567877.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-5-bromo-2-furamide](/img/structure/B3567888.png)
![N~1~-benzyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567899.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3567922.png)



![2-[benzyl(phenylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3567940.png)
![N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3567948.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3567951.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3567961.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567971.png)

